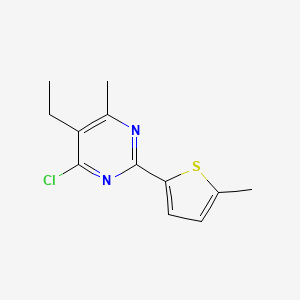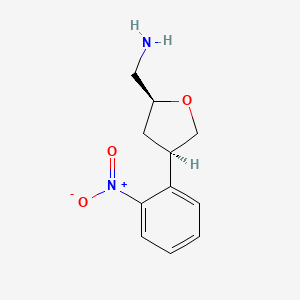
4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that are widely studied due to their significant roles in various biological processes and their applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a methylthiophenyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 5-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydropyrimidines.
Scientific Research Applications
4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the ethyl and methylthiophenyl groups.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Contains an ester group instead of the ethyl and methylthiophenyl groups.
Uniqueness
4-Chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of the methylthiophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C12H13ClN2S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
4-chloro-5-ethyl-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-4-9-8(3)14-12(15-11(9)13)10-6-5-7(2)16-10/h5-6H,4H2,1-3H3 |
InChI Key |
AFGFBJKLAARVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13333462.png)

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)






![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)

![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13333530.png)
